5-(2H-1,3-Benzodioxol-5-yl)-3-chlorocyclohex-2-en-1-one
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Overview
Description
5-(2H-1,3-Benzodioxol-5-yl)-3-chlorocyclohex-2-en-1-one: is a chemical compound that features a benzodioxole moiety attached to a chlorocyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-Benzodioxol-5-yl)-3-chlorocyclohex-2-en-1-one typically involves the reaction of 1,3-benzodioxole derivatives with chlorocyclohexenone under specific conditions. One common method includes the use of methanol, water, and tetrahydrofuran (THF) as solvents, with sodium hydroxide as a base. The reaction mixture is heated in an oil bath and refluxed for several hours before being cooled to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may vary based on the availability and cost-effectiveness for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,3-Benzodioxol-5-yl)-3-chlorocyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
5-(2H-1,3-Benzodioxol-5-yl)-3-chlorocyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2H-1,3-Benzodioxol-5-yl)-3-chlorocyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 2-(1,3-Benzodioxol-5-yl)ethanol
Uniqueness
5-(2H-1,3-Benzodioxol-5-yl)-3-chlorocyclohex-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
61888-42-4 |
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Molecular Formula |
C13H11ClO3 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-chlorocyclohex-2-en-1-one |
InChI |
InChI=1S/C13H11ClO3/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-2,5-6,9H,3-4,7H2 |
InChI Key |
LPBDMMKQWGOCQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C=C1Cl)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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